3-benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione
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Overview
Description
3-benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione is a complex organic compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol This compound is characterized by its unique bicyclic structure, which includes a bromine atom and a benzyl group attached to a nitrogen-containing ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-bromo-3-azabicyclo[320]heptane-2,4-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds .
Scientific Research Applications
3-benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The presence of the bromine atom and benzyl group can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.2.0]heptane-2,4-dione: Lacks the benzyl and bromine substituents, making it less reactive in certain substitution reactions.
3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione:
Uniqueness
3-benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both the bromine atom and the benzyl group, which confer distinct reactivity and potential biological activity. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2639440-78-9 |
---|---|
Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
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